molecular formula C14H19ClFN3 B15114098 N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine

N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15114098
M. Wt: 283.77 g/mol
InChI Key: CHAZXIQWOVSTTO-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms at non-adjacent positions. The presence of a fluorobenzyl group and an isopropyl group attached to the pyrazole ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzylamine with 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-N-(4-methoxyphenyl)methanesulfonamide
  • 4-(4-fluorobenzyl)piperidine
  • 4-fluorobenzyl cyanide

Uniqueness

N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific structural features, such as the presence of both a fluorobenzyl group and an isopropyl group attached to the pyrazole ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H19ClFN3

Molecular Weight

283.77 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H18FN3.ClH/c1-10(2)18-9-14(11(3)17-18)16-8-12-4-6-13(15)7-5-12;/h4-7,9-10,16H,8H2,1-3H3;1H

InChI Key

CHAZXIQWOVSTTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(C=C2)F)C(C)C.Cl

Origin of Product

United States

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